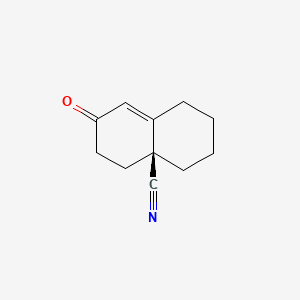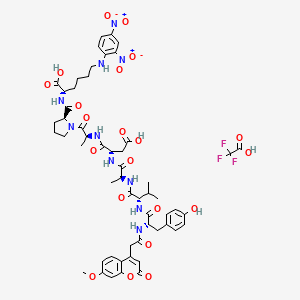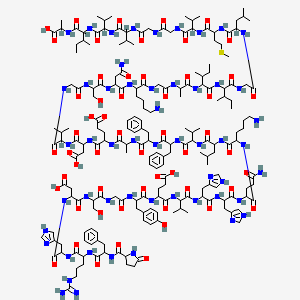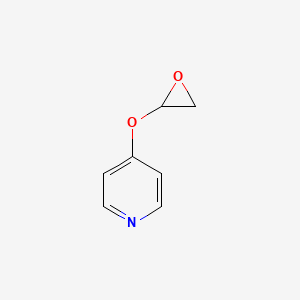
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) is a complex organic compound with a unique structure that includes a naphthalene ring system, a carbonitrile group, and a hexahydro-7-oxo moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Aplicaciones Científicas De Investigación
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives and carbonitrile-containing molecules, such as:
- 1-Naphthalenecarbonitrile
- 2-Naphthalenecarbonitrile
- 1,2,3,4-Tetrahydro-1-naphthalenecarbonitrile
Uniqueness
What sets 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTLQNPPMNWICZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(=O)C=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCC(=O)C=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8,11-Triazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B575558.png)
![1,6-Diazabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI)](/img/new.no-structure.jpg)
![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)
![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)







